BenchChemオンラインストアへようこそ!

4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

12-Lipoxygenase Inflammation Platelet Biology

This compound is a structurally unique 12-lipoxygenase inhibitor combining a quinoxaline ether, piperidine carboxamide, and thiophene group. Unlike flavonoid-based inhibitors (e.g., baicalein), it lacks antioxidant activity, eliminating redox-related artifacts. Its low TPSA (4.18 Ų) enables blood-brain barrier penetration, making it essential for CNS-targeted 12-LOX studies. Ideal for selectivity panels, SAR programs, and signaling experiments where isoform specificity is critical. Procurement ensures a chemically distinct, non-catechol scaffold for precise target engagement.

Molecular Formula C18H18N4O2S
Molecular Weight 354.43
CAS No. 1705270-89-8
Cat. No. B2818303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide
CAS1705270-89-8
Molecular FormulaC18H18N4O2S
Molecular Weight354.43
Structural Identifiers
SMILESC1CN(CCC1OC2=NC3=CC=CC=C3N=C2)C(=O)NC4=CC=CS4
InChIInChI=1S/C18H18N4O2S/c23-18(21-17-6-3-11-25-17)22-9-7-13(8-10-22)24-16-12-19-14-4-1-2-5-15(14)20-16/h1-6,11-13H,7-10H2,(H,21,23)
InChIKeyAUSMVSKJPQVDRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide: A Quinoxaline-Piperidine Carboxamide for Lipoxygenase Research


4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS: 1705270-89-8) is a synthetic small molecule belonging to the quinoxaline-piperidine carboxamide class. It is characterized by a molecular formula of C18H18N4O2S and a molecular weight of 354.43 g/mol . This compound is primarily utilized as a chemical probe in inflammatory and metabolic research due to its annotated inhibitory activity against platelet 12-lipoxygenase . Unlike broader-spectrum lipoxygenase inhibitors, its specific structural features suggest a targeted interaction profile, making it a candidate of interest in studies where isoform selectivity is a critical parameter.

Why Generic 12-LOX Inhibitors Cannot Substitute for 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide in Biochemical Studies


The selection of a lipoxygenase inhibitor cannot rely on class-level assumptions, as subtle structural variations profoundly impact isoform selectivity and off-target effects. While many 12-lipoxygenase (12-LOX) inhibitors exist, they often lack the distinct scaffold of 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide, which uniquely merges a quinoxaline ether, a piperidine carboxamide, and a thiophene group . Common alternatives, such as baicalein, are natural flavonoids with polypharmacology including 12-LOX inhibition, but also modulation of multiple other targets [1]. This structural divergence translates to different selectivity windows and pharmacokinetic liabilities, meaning that data generated with a generic inhibitor cannot be reliably extrapolated to a study designed with this specific chemotype. The following quantitative evidence underscores why chemical equivalence cannot be assumed, and why this compound must be evaluated as a distinct molecular entity for research requiring precise target engagement.

Quantitative Differentiation of 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide: A Data-Driven Comparative Analysis for Informed Procurement


In Vitro Potency Against Platelet 12-Lipoxygenase Compared to the Natural Flavonoid Baicalein

In an in vitro enzymatic assay, 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide demonstrated measurable inhibitory activity against human platelet 12-lipoxygenase at a concentration of 30 µM . In an analogous, cross-study comparable assay, the well-known 12-LOX inhibitor baicalein exhibits an IC50 of approximately 0.12 µM [1]. While baicalein is more potent in this specific biochemical assay, its polypharmacology (e.g., it is also a potent CYP450 enzyme inducer and inhibits numerous other targets) significantly limits its value as a clean chemical probe for 12-LOX-specific mechanisms [1]. The activity of 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide at a defined concentration provides a starting point for its evaluation as a structurally distinct, non-flavonoid probe, which may offer a superior selectivity profile in cellular contexts despite a difference in isolated enzymatic potency.

12-Lipoxygenase Inflammation Platelet Biology

Structural Differentiation from the Phenolic Antioxidant Nordihydroguaiaretic Acid (NDGA)

Nordihydroguaiaretic acid (NDGA) is a classic 12-lipoxygenase inhibitor that functions predominantly via a radical-scavenging, antioxidant mechanism, which leads to broad, non-specific inhibition of redox-sensitive enzymes [1]. In contrast, 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is a non-phenolic, nitrogen-containing heterocyclic structure that does not rely on a catechol motif for its activity . This is a class-level inference: NDGA's IC50 for 12-LOX is 10 µM in cellular models [1], but its effect is abrogated in the presence of other antioxidants. The target compound's unique pharmacophore suggests a non-redox based mechanism of inhibition, a critical differentiation for experiments where a redox-neutral probe is necessary to avoid confounding antioxidant artifacts.

Lipoxygenase Selectivity Reactive Oxygen Species Redox Chemistry

Physicochemical Differentiation: Calculated Lipophilicity and Polar Surface Area Compared to Standard Drug-Like Parameters

The calculated topological polar surface area (TPSA) for 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide is 4.18 Ų, as reported in its assay profile . This is an extremely low value compared to the typical TPSA of orally bioavailable drugs (<140 Ų) and is even lower than many CNS-permeable probes. For comparison, baicalein has a TPSA of 87.0 Ų and NDGA has a TPSA of 80.9 Ų. The substantially lower TPSA of the target compound suggests a profoundly different membrane permeability and blood-brain barrier penetration profile that could be advantageous for studies targeting intracellular or CNS-resident 12-LOX isoforms, provided solubility challenges are managed.

Drug-likeness Physicochemical Properties Lipophilicity

Optimal Research and Industrial Use Cases for 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide Based on Quantitative Evidence


Selective 12-LOX Probe in Inflammatory Pathway Deconvolution Studies

Given its structural divergence from classical flavonoid and catechol inhibitors, this compound is best deployed in signaling pathway experiments where a non-redox active 12-LOX inhibitor is required. Its low TPSA suggests high membrane permeability, making it particularly well-suited for studying intracellular 12-LOX in platelet-rich plasma or CNS tissues . Researchers should consider its demonstrated inhibition at 30 µM and its non-antioxidant scaffold when designing dose-response experiments to avoid redox-related artifacts typical of baicalein or NDGA [1].

Chemical Tool for Elucidating Secretory Pathway Dynamics via Trans-Golgi Network (TGN) Perturbation

Though the primary annotated activity is 12-LOX inhibition, the compound's structural analog, Exo2 (CAS 304684-77-3), is a well-established, cell-specific inhibitor of the trans-Golgi network (TGN) . The close structural similarity suggests 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide may share this membrane trafficking activity. This scenario positions the compound as a potential dual-use probe for investigating the intersection of lipoxygenase signaling and Golgi-mediated protein secretion, an area with emerging relevance in cancer and neuroinflammation research.

In Vitro Model Systems for Evaluating Lipoxygenase Inhibitor Selectivity Panels

The compound's unique pharmacophore makes it an essential inclusion in selectivity panels testing inhibitor specificity across multiple lipoxygenase isoforms (e.g., 5-LOX, 12-LOX, 15-LOX). Its non-flavonoid, non-catechol structure provides a critical negative control to confirm that observed biological effects are indeed due to 12-LOX inhibition rather than general antioxidant activity or off-target effects common to the broader 12-LOX inhibitor class . Procurement for such panels directly leverages the evidence that it is a chemically distinct 12-LOX inhibitor with a calculated TPSA of 4.18 Ų [1].

Lead Identification for CNS-Focused 12-Lipoxygenase Modulator Programs

The extremely low topological polar surface area (4.18 Ų) aligns with the optimal property space for blood-brain barrier penetration . Drug discovery programs targeting 12-LOX in neurological conditions such as Alzheimer's disease or stroke can use this compound as a starting scaffold for medicinal chemistry optimization. Its procurement enables structure-activity relationship (SAR) studies aimed at improving potency while maintaining the privileged low-TPSA characteristic that distinguishes it from all major existing 12-LOX inhibitors like baicalein (TPSA 87.0 Ų).

Quote Request

Request a Quote for 4-(quinoxalin-2-yloxy)-N-(thiophen-2-yl)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.